N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-morpholinobenzamide
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Overview
Description
“N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-morpholinobenzamide” is a compound that has been disclosed for use in preparing medicaments for relieving or controlling excessive lung inflammatory reaction . It can effectively inhibit excessive lung inflammatory reaction and also inhibit metastasis and infiltration of lung cancer .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 281.32 . It is a solid at ambient temperature . Its boiling point is between 200-201°C .Scientific Research Applications
Triazolo- and Tetrazolopyridazine Derivatives
A study by Katrusiak et al. (2001) on triazolo- and tetrazolopyridazine derivatives highlighted their significant activity in lowering blood pressure without affecting the heart rate in rat models. These findings suggest that compounds with similar structures, including the one , might have potential applications in cardiovascular research, particularly in developing new treatments for hypertension (Katrusiak et al., 2001).
Antimicrobial Activities
Research into 1,2,4-triazole derivatives, such as those conducted by Bektaş et al. (2007), has demonstrated that these compounds possess good to moderate antimicrobial activities against various test microorganisms. This indicates that N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-morpholinobenzamide could be explored for its antimicrobial properties, contributing to the search for new antibiotics or antiseptic agents (Bektaş et al., 2007).
Antitumor and Anticancer Potential
A study by Muhammad et al. (2017) on morpholine-based heterocycles, which share structural similarities with the compound , showed promising antitumor activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. This suggests that this compound could have potential research applications in oncology, specifically in the development of new chemotherapeutic agents (Muhammad et al., 2017).
Anti-inflammatory and Analgesic Activities
Hussein et al. (2011) synthesized new 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-thiadiazines derivatives and evaluated them for anti-inflammatory and analgesic activities. Similar research on this compound could uncover its potential in treating inflammatory conditions and pain management (Hussein et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been known to interact with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
It’s worth noting that triazole compounds, which are part of this compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s potential bioavailability and pharmacokinetic properties.
Result of Action
Compounds with similar structures have shown diverse pharmacological activities , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-15-22-23-19-7-8-20(24-28(15)19)27-13-18(14-27)25(2)21(29)16-3-5-17(6-4-16)26-9-11-30-12-10-26/h3-8,18H,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZBFMJPHWMSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC=C(C=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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